molecular formula C26H49N11O5 B14216238 L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide CAS No. 827306-96-7

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide

Cat. No.: B14216238
CAS No.: 827306-96-7
M. Wt: 595.7 g/mol
InChI Key: OGFQUEPMZGLJJX-TUFLPTIASA-N
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Description

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide is a peptide compound composed of lysine, glycine, and histidine residues. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes the following steps:

    Attachment of the first amino acid: to the solid support.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the solid support and removal of side-chain protecting groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino groups in lysine residues can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Reagents like acyl chlorides or isocyanates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including immunomodulatory and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with immune cells to modulate immune responses or with enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.

    Lysylglycyl-L-histidyl-L-lysine: Another peptide with comparable properties.

Uniqueness

L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Properties

CAS No.

827306-96-7

Molecular Formula

C26H49N11O5

Molecular Weight

595.7 g/mol

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C26H49N11O5/c27-10-4-1-7-18(30)24(40)37-20(9-3-6-12-29)25(41)33-15-22(38)35-21(13-17-14-32-16-34-17)26(42)36-19(23(31)39)8-2-5-11-28/h14,16,18-21H,1-13,15,27-30H2,(H2,31,39)(H,32,34)(H,33,41)(H,35,38)(H,36,42)(H,37,40)/t18-,19-,20-,21-/m0/s1

InChI Key

OGFQUEPMZGLJJX-TUFLPTIASA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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